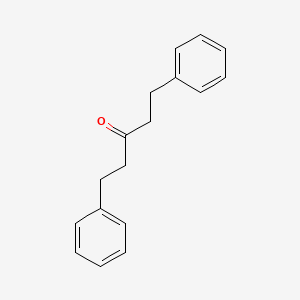

1,5-Diphenyl-3-pentanone

Description

The exact mass of the compound 1,5-Diphenyl-3-pentanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Diphenyl-3-pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Diphenyl-3-pentanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENANTGGBLOTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202250 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-91-8 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-Diphenyl-3-pentanone CAS number and properties

An In-Depth Technical Guide to 1,5-Diphenyl-3-pentanone

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1,5-Diphenyl-3-pentanone, a symmetrical ketone with significant applications as a versatile intermediate in organic synthesis. The document details its chemical and physical properties, established synthetic routes, characteristic spectroscopic data, and key chemical transformations. Furthermore, this guide outlines its role in the synthesis of valuable compounds and provides essential safety and handling information for laboratory professionals.

Introduction: The Structural and Synthetic Significance of 1,5-Diphenyl-3-pentanone

1,5-Diphenyl-3-pentanone, also known as diphenethyl ketone, is a symmetrical ketone featuring a five-carbon pentanone backbone with phenyl groups at the C1 and C5 positions.[1] Its structure, with a centrally located and reactive carbonyl group flanked by two phenylpropyl chains, makes it a valuable precursor in various organic transformations.[1] Unlike its unsaturated analogue, 1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone), the saturated backbone of 1,5-Diphenyl-3-pentanone imparts different chemical properties and stability, influencing its reactivity and applications.[1] This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's core characteristics and utility.

Core Properties and Identification

Precise identification and understanding of a compound's physical properties are fundamental to its application in research and development.

Chemical Identification

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

| Identifier | Value |

| Chemical Name | 1,5-Diphenyl-3-pentanone |

| Synonyms | Diphenethyl ketone, Dibenzylacetone (Note: This is a common but potentially misleading synonym, as it more accurately refers to the unsaturated version) |

| CAS Number | 5396-91-8 [1][2][3][4][5] |

| Molecular Formula | C₁₇H₁₈O[2][3][4] |

| Molecular Weight | 238.32 g/mol [1][4] |

| InChI Key | JENANTGGBLOTIB-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2[2][4] |

Physicochemical Properties

These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Melting Point | 13.5 - 14 °C | [2][5] |

| Boiling Point | 352 °C at 760 mmHg | [2] |

| Density | 1.038 g/cm³ | [2] |

| Refractive Index | 1.559 | [2] |

| Flash Point | 153.7 °C | [2] |

| LogP | 3.82 | [2] |

| Vapor Pressure | 3.95E-05 mmHg at 25°C | [2] |

Synthesis and Spectroscopic Characterization

The synthesis and purification of 1,5-Diphenyl-3-pentanone are well-established, with spectroscopic methods providing definitive structural confirmation.

Primary Synthetic Route: Catalytic Hydrogenation

A principal and efficient method for synthesizing 1,5-Diphenyl-3-pentanone is the catalytic hydrogenation of its unsaturated precursor, 1,5-diphenylpenta-1,4-dien-3-one (dibenzylideneacetone).[1] This reaction reduces the two carbon-carbon double bonds of the dienone while preserving the central carbonyl group.

Conceptual Workflow: Hydrogenation of Dibenzylideneacetone

Sources

An In-depth Technical Guide to the Synthesis of 1,5-Diphenyl-3-pentanone from Dibenzylideneacetone

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1,5-Diphenyl-3-pentanone, a versatile ketone intermediate, from its unsaturated precursor, dibenzylideneacetone (DBA). The primary focus is on the catalytic hydrogenation of the α,β-unsaturated carbon-carbon double bonds, a robust and high-yielding method. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and outlines methods for product purification and characterization. It is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for this chemical transformation.

Introduction and Strategic Overview

1,5-Diphenyl-3-pentanone is a symmetrical ketone featuring a five-carbon backbone with phenyl groups at the terminal positions.[1] Its structure, particularly the reactive central carbonyl group, makes it a valuable precursor in various organic syntheses, including the preparation of arylalkylamines and spirobiindanes.[1] The most common and efficient route to this saturated ketone is through the reduction of dibenzylideneacetone (DBA), a stable, pale-yellow crystalline solid synthesized via a Claisen-Schmidt condensation of acetone and benzaldehyde.[2][3]

DBA possesses two α,β-unsaturated ketone moieties, making it an ideal substrate for selective reduction. The primary goal of this synthesis is to saturate the two carbon-carbon double bonds while preserving the central carbonyl group. Catalytic hydrogenation stands out as the premier method for this transformation, offering high efficiency and excellent yields, often exceeding 90%.[1]

Mechanistic Pathways: The Reduction of a Conjugated System

The conversion of dibenzylideneacetone to 1,5-diphenyl-3-pentanone involves the addition of four hydrogen atoms across the two conjugated C=C double bonds.

Caption: Overall reaction for the synthesis of 1,5-Diphenyl-3-pentanone.

Catalytic Hydrogenation

This is the most widely employed method. The reaction occurs on the surface of a heterogeneous catalyst, typically a transition metal.

-

Adsorption: Both the hydrogen gas (H₂) and the substrate (DBA) are adsorbed onto the surface of the metal catalyst.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.

-

Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbon atoms of the double bonds in the adsorbed DBA molecule. This process typically occurs in a stepwise manner until both double bonds are fully saturated.

-

Desorption: The final product, 1,5-diphenyl-3-pentanone, has a lower affinity for the catalyst surface and is desorbed, freeing up the active sites for the next catalytic cycle.

Causality Behind Catalyst Choice: Nickel-based catalysts, particularly Raney Nickel, are highly effective for this transformation.[1] Raney Ni is favored for its high surface area and proven activity in hydrogenating carbon-carbon double bonds under mild conditions (room temperature, atmospheric pressure), offering a cost-effective and efficient route.[1] Other catalysts like Palladium on carbon (Pd/C) can also be used, though they are often employed for a wider range of reductions.

Transfer Hydrogenation

An alternative to using high-pressure molecular hydrogen is transfer hydrogenation.[4] This technique uses a donor molecule to provide the hydrogen atoms in the presence of a catalyst.[4][5]

-

Hydrogen Donor: Common hydrogen donors include isopropanol (which is oxidized to acetone), formic acid, or dihydroanthracene.[4]

-

Catalyst: Transition metal complexes, often based on ruthenium or iridium, are typically used to facilitate the hydrogen transfer from the donor to the acceptor (DBA).[4][6]

This method avoids the need for specialized high-pressure hydrogenation equipment, making it an attractive option for laboratories not equipped for handling gaseous hydrogen.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

This section provides a detailed, step-by-step protocol for the synthesis of 1,5-diphenyl-3-pentanone.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Quantity | Notes |

| Dibenzylideneacetone (DBA) | C₁₇H₁₄O | 234.29 | 10.0 g | Starting material. |

| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | 200 mL | Solvent. |

| Raney Nickel (slurry) | Ni | 58.69 | ~2 g | Catalyst. Handle with extreme care.[1] |

| Hydrogen Gas (H₂) | H₂ | 2.02 | As needed | Reducing agent. |

| Celite® or Filter Aid | - | - | As needed | For filtration. |

Safety Precautions

-

Dibenzylideneacetone (DBA): May cause skin and eye irritation. Avoid inhalation of dust.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Raney Nickel: Highly pyrophoric when dry. It can ignite spontaneously in air. Always keep the catalyst wet with a solvent (water or ethanol). Handle only in a well-ventilated area or fume hood.

-

Hydrogen Gas: Extremely flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources. Use proper grounding for all equipment.

-

Ethanol: Flammable liquid. Keep away from open flames and heat sources.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 1,5-Diphenyl-3-pentanone.

-

Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 10.0 g of dibenzylideneacetone in 200 mL of ethanol.

-

Catalyst Addition: Under a gentle stream of inert gas (nitrogen or argon), carefully add approximately 2 g of Raney Nickel slurry to the flask. This should be done quickly and cautiously to minimize air exposure.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus (e.g., a Parr shaker). Purge the system several times with nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the vessel to the desired pressure (atmospheric pressure is often sufficient) and begin vigorous stirring or shaking.

-

Reaction Monitoring: The reaction is exothermic and can be monitored by the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases. This can take several hours depending on the catalyst activity and reaction conditions.

-

Catalyst Removal: Once the reaction is complete, stop the agitation and purge the system with nitrogen to remove all hydrogen. Crucially, the catalyst must not be allowed to dry. Immediately filter the reaction mixture through a pad of Celite® or another filter aid using a Büchner funnel. Wash the filter cake with small portions of ethanol to ensure all the product is recovered. Keep the filter cake wet during and after filtration.

-

Product Isolation: Combine the filtrate and the ethanol washes. Remove the solvent using a rotary evaporator. The resulting residue is the crude 1,5-diphenyl-3-pentanone, which may be a pale yellow oil or a low-melting solid.[10]

Purification

The crude product can be purified by recrystallization. Dissolve the crude material in a minimum amount of hot ethanol. If the product oils out upon cooling, add a small amount of water dropwise until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Product Characterization

The identity and purity of the synthesized 1,5-diphenyl-3-pentanone should be confirmed through physical and spectroscopic methods.

| Property | Expected Value | Reference |

| Molecular Formula | C₁₇H₁₈O | [10] |

| Molecular Weight | 238.33 g/mol | [11] |

| Appearance | Colorless to pale yellow solid/oil | - |

| Melting Point | 13.5 °C | [10] |

| Boiling Point | 352 °C at 760 mmHg | [10] |

| Density | 1.038 g/cm³ | [10] |

Spectroscopic Analysis:

-

¹H NMR: The spectrum will show the disappearance of the characteristic vinyl protons (signals between 6.5-7.5 ppm) of DBA. New multiplets corresponding to the aliphatic protons of the ethyl bridges (-CH₂-CH₂-) will appear around 2.7-2.9 ppm. The aromatic protons will remain in the 7.1-7.3 ppm region.

-

¹³C NMR: The signals for the sp² hybridized carbons of the double bonds (typically 120-145 ppm) will be absent. New signals for the sp³ hybridized aliphatic carbons will appear.

-

IR Spectroscopy: The key feature is the strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1715 cm⁻¹. The C=C stretching band from the starting material (around 1650 cm⁻¹) will be absent.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen- Catalyst poisoning | - Use fresh, active Raney Nickel.- Ensure the system is leak-free and properly pressurized.- Use pure, sulfur-free solvents and reagents. |

| Low Yield | - Mechanical loss during filtration- Incomplete reaction- Product loss during recrystallization | - Ensure thorough washing of the filter cake.- Allow the reaction to run to completion (monitor by TLC).- Use a minimal amount of hot solvent for recrystallization. |

| Product is an Oil | - Presence of impurities- Product is a low-melting solid | - Purify via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent).- Cool the oil in an ice bath and scratch the flask to induce crystallization. |

Conclusion

The synthesis of 1,5-diphenyl-3-pentanone from dibenzylideneacetone via catalytic hydrogenation is a reliable and high-yielding transformation. The protocol described herein, utilizing Raney Nickel, provides a robust method for obtaining this valuable synthetic intermediate. Careful attention to safety, particularly the handling of the pyrophoric catalyst and flammable hydrogen gas, is paramount for a successful and safe experiment. The straightforward nature of the reaction and purification makes it an excellent example of selective double bond reduction in the presence of a carbonyl group.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibenzylideneacetone, 96% (GC). Retrieved from Cole-Parmer. [Link]

-

ACS Publications. (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organic Process Research & Development. [Link]

-

Taylor & Francis. (n.d.). Dibenzylideneacetone – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

-

Wikipedia. (n.d.). Dibenzylideneacetone. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Time course of the transfer hydrogenation of benzylideneacetone. Retrieved from ResearchGate. [Link]

-

YouTube. (2022). synthesis of dibenzylideneacetone (dba) - laboratory experiment. Retrieved from YouTube. [Link]

-

LookChem. (n.d.). 1,5-Diphenyl-3-pentanone. Retrieved from LookChem. [Link]

-

Wikipedia. (n.d.). Transfer hydrogenation. Retrieved from Wikipedia. [Link]

-

ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry. [Link]

-

ChemSynthesis. (2025). 1,5-diphenyl-3-pentanone. Retrieved from ChemSynthesis. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. Retrieved from ResearchGate. [Link]

-

Scribd. (n.d.). Synthesis of Dibenzylideneacetone. Retrieved from Scribd. [Link]

-

Studylib. (n.d.). Dibenzylideneacetone Synthesis: Lab Experiment & Analysis. Retrieved from Studylib. [Link]

-

Scribd. (n.d.). Synthesis of Dibenzalacetone (1,5-Diphenyl-(E,E)-Penta-1,4-Dien-3-One) and Purity Test by Melting Point. Retrieved from Scribd. [Link]

-

Stenutz. (n.d.). 1,5-di(phenyl)pentan-3-one. Retrieved from Stenutz. [Link]

-

ResearchGate. (2025). 1,5-Diphenyl-3-(2-pyridyl)pentane-1,5-dione. Retrieved from ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Dibenzalacetone. Retrieved from Organic Syntheses. [Link]

-

BYJU'S. (n.d.). Preparation of Dibenzal Acetone. Retrieved from BYJU'S. [Link]

-

ResearchGate. (n.d.). Preparation-of-Dibenzylideneacetone.pdf. Retrieved from ResearchGate. [Link]

-

MDPI. (2025). Chemoselective Transfer Hydrogenation over MgO as the Catalyst. Retrieved from MDPI. [Link]

-

NIH. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved from NIH National Center for Biotechnology Information. [Link]

-

Scribd. (2016). LAB REPORT 7 Aldol Reaction Synthesis 1 5 Diphenyl 1 4 Pentadien 3 One. Retrieved from Scribd. [Link]

-

PubChem. (n.d.). (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one. Retrieved from PubChem. [Link]

-

Sci-Hub. (1935). 17. The catalytic hydrogenation of diphenyl triketone. Part I. Journal of the Chemical Society. [Link]

-

Chegg. (2021). Experiment-3 Synthesis of dibenzalacetone. Retrieved from Chegg. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Transfer hydrogenation - Wikipedia [en.wikipedia.org]

- 5. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. lookchem.com [lookchem.com]

- 11. 1,5-di(phenyl)pentan-3-one [stenutz.eu]

Introduction: The Strategic Importance of 1,5-Diphenyl-3-pentanone

An In-Depth Technical Guide to the Synthesis of 1,5-Diphenyl-3-pentanone

1,5-Diphenyl-3-pentanone (CAS 5396-91-8), a symmetrical ketone with a five-carbon backbone flanked by two phenyl groups, serves as a pivotal intermediate in organic synthesis.[1][2][3] Its structure, featuring a reactive central carbonyl group and a saturated hydrocarbon chain, makes it a versatile precursor for a variety of more complex molecules, including arylalkylamines and spirobiindanes used in materials science.[1] The strategic value of this compound necessitates robust, efficient, and scalable synthetic routes. This guide provides a comprehensive analysis of the primary and alternative methods for its synthesis, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations.

Primary Synthesis Route: A Two-Stage Approach via Claisen-Schmidt Condensation and Selective Hydrogenation

The most established and widely utilized pathway to 1,5-Diphenyl-3-pentanone is a two-step process. This method is favored for its high yields, readily available starting materials, and well-documented procedures. It begins with the formation of an unsaturated precursor, 1,5-diphenyl-1,4-pentadien-3-one (dibenzalacetone), followed by the selective reduction of its olefinic bonds.

Stage 1: Base-Catalyzed Claisen-Schmidt Condensation to Form Dibenzalacetone

The synthesis of the dibenzalacetone intermediate is a classic example of a crossed-aldol condensation, specifically the Claisen-Schmidt reaction.[4][5] This reaction joins two molecules of an aldehyde (benzaldehyde) with one molecule of a ketone (acetone) through the loss of water.[4][6]

Mechanism and Rationale: The reaction is typically catalyzed by a strong base, such as sodium hydroxide.[4][5] The base selectively deprotonates an α-hydrogen from acetone, which is more acidic than any proton on benzaldehyde (which lacks α-hydrogens).[6] This generates a nucleophilic enolate ion.[6] The enolate then attacks the electrophilic carbonyl carbon of benzaldehyde.[6][7] The resulting β-hydroxyketone intermediate readily undergoes base-catalyzed dehydration to form the stable, conjugated α,β-unsaturated ketone, benzalacetone.[4][6] Because acetone has acidic α-hydrogens on both sides, the process repeats with a second molecule of benzaldehyde to yield the final, highly conjugated dibenzalacetone product.[6][8] The use of ethanol as a co-solvent is critical to ensure all reactants remain in solution, preventing side reactions that can lead to sticky, impure products.[4][9]

Diagram: Claisen-Schmidt Condensation Mechanism

Caption: Overall workflow for the two-stage synthesis.

Alternative Synthetic Strategies

While the two-step route is dominant, several alternative strategies exist, offering different advantages in terms of convergence, atom economy, or mechanistic approach.

Michael Addition Pathways

The 1,5-dicarbonyl relationship in the target molecule's backbone makes it an ideal candidate for synthesis via a Michael addition (1,4-conjugate addition). [10][11]This approach involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).

Retrosynthetic Analysis: A logical disconnection can be made at the C2-C3 bond, suggesting a reaction between a benzyl enolate (from a compound like benzyl methyl ketone) and a Michael acceptor such as benzalacetone. A one-pot reaction combining Claisen-Schmidt condensation with a subsequent Michael addition has also been developed for synthesizing 1,5-diketones, offering a more streamlined process. [12]

Diagram: Michael Addition Retrosynthesis

Caption: Retrosynthetic analysis via Michael addition logic.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming aryl ketones. [13][14]A plausible, though less direct, route to 1,5-diphenyl-3-pentanone could involve the acylation of benzene with glutaric anhydride. This would form 4-benzoylbutanoic acid, which would then require a second Friedel-Crafts reaction (intramolecular cyclization to a tetralone) followed by reduction and ring-opening, or a different multi-step sequence. While theoretically possible, this route is significantly more complex and lower yielding than the condensation-hydrogenation approach, making it less practical for most applications.

Grignard Reaction Protocols

Organometallic reagents provide powerful methods for C-C bond formation. [15]A hypothetical route to 1,5-diphenyl-3-pentanone could involve the reaction of a Grignard reagent, such as benzylmagnesium bromide, with an appropriate ester like ethyl 3-phenylpropanoate. [1]However, this approach presents a significant control issue: Grignard reagents readily add twice to esters, leading to the formation of a tertiary alcohol as the major byproduct. [16]Suppressing this over-addition to isolate the ketone is challenging and requires precise control of reaction conditions, making this route less reliable than others. [1]

Comparative Analysis of Synthesis Routes

| Synthetic Route | Number of Steps | Typical Overall Yield | Key Advantages | Key Disadvantages |

| Condensation/Hydrogenation | 2 | High (often >80%) | Reliable, scalable, well-documented, high-yielding. | Requires handling of H₂ gas and a pyrophoric catalyst (if Raney Ni is used). [17] |

| Michael Addition | 1-2 | Moderate to High | Convergent, can be a one-pot reaction. [12] | May require specific enolate generation; potential for side reactions. |

| Friedel-Crafts Acylation | 3+ | Low | Utilizes fundamental aromatic chemistry. | Multi-step, poor atom economy, potential for isomeric impurities. |

| Grignard Reaction | 1-2 | Low to Moderate | Direct C-C bond formation. | Difficult to control; over-addition to form tertiary alcohols is a major issue. [1] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzalacetone)

This protocol is adapted from the verified procedure in Organic Syntheses. [9]

-

Reagent Preparation: In a 2-L wide-mouthed flask equipped with a mechanical stirrer, prepare a solution of sodium hydroxide (100 g) in distilled water (1 L) and ethanol (800 mL). Cool the solution to 20–25 °C in a water bath.

-

Initial Reaction: While stirring vigorously, add half of a pre-mixed solution of benzaldehyde (106 g, 1 mole) and acetone (29 g, 0.5 mole) to the cooled NaOH solution. A yellow, flocculent precipitate should form within 2-3 minutes.

-

Completion of Reaction: After 15 minutes, add the remaining benzaldehyde/acetone mixture. Rinse the container with a small amount of ethanol and add it to the reaction flask. Continue vigorous stirring for an additional 30 minutes.

-

Isolation: Filter the resulting yellow mush using a large Büchner funnel under suction. Wash the product thoroughly with distilled water until the washings are neutral to litmus.

-

Drying and Purification: Dry the crude product at room temperature to a constant weight. The yield of crude dibenzalacetone is typically 105–110 g (90–94%). [9]For further purification, recrystallize from hot ethyl acetate (using ~100 mL per 40 g of crude product). The purified product should be bright yellow crystals with a melting point of 110–111 °C. [9]

Protocol 2: Catalytic Hydrogenation to 1,5-Diphenyl-3-pentanone

This protocol is a representative procedure based on literature methods. [18]

-

Catalyst and Reactant Setup: To a hydrogenation vessel, add purified dibenzalacetone (1.00 g, 4.27 mmol) and 10% palladium on carbon (0.15 g). Add a suitable solvent such as methyl cellosolve or ethyl acetate (150 mL).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 4 atm and shake or stir vigorously for 2 hours at room temperature. The progress of the reaction can be monitored by TLC.

-

Workup: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with a small amount of the solvent.

-

Isolation and Purification: Concentrate the filtrate in vacuo to remove the solvent. The resulting crude oil can be purified by flash chromatography (e.g., using 10-20% ethyl acetate in hexane) to yield 1,5-diphenyl-3-pentanone as a colorless oil (yields typically around 59%). [18]A common byproduct is the over-reduced 1,5-diphenyl-3-pentanol. [18]

Conclusion and Outlook

For the laboratory and industrial-scale synthesis of 1,5-diphenyl-3-pentanone, the two-step pathway involving a Claisen-Schmidt condensation followed by selective catalytic hydrogenation remains the most practical and efficient method. Its reliability, high yields, and the use of inexpensive starting materials outweigh the considerations of handling hydrogen gas. Alternative routes, such as the Michael addition, offer elegant and convergent solutions that may be advantageous in specific contexts, particularly in the construction of complex molecular libraries where one-pot procedures are valued. The Friedel-Crafts and Grignard routes, while mechanistically instructive, present significant practical challenges that limit their synthetic utility for this specific target. Future research may focus on developing greener catalytic systems for the hydrogenation step or refining one-pot Michael addition protocols to further improve efficiency and reduce waste.

References

-

Conard, C. R., & Dolliver, M. A. (1943). Dibenzalacetone. Organic Syntheses, 23, 13. (Available at: [Link])

- One Part of Chemistry. (2011). Synthesis of Dibenzalacetone by Aldol Condensation.

-

Vedantu. (n.d.). Preparation of Dibenzal Acetone: Step-by-Step Guide. (Available at: [Link])

- University of Missouri-St. Louis. (n.d.). The Aldol Condensation: Synthesis of Dibenzalacetone.

-

Vibzzlab. (2020). Dibenzalacetone: Organic synthesis. YouTube. (Available at: [Link])

-

ResearchGate. (n.d.). Reaction of 1,5-Diphenyl-1,4-pentadien-3-one and 1,5-Diphenyl-1-penten-4-yn-3-one with Monosubstituted Hydrazines. (Available at: [Link])

- Naik, N., et al. (n.d.). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers. International Journal of Pharmaceutical Sciences and Research.

-

ChemSynthesis. (n.d.). 1,5-diphenyl-3-pentanone. (Available at: [Link])

-

LookChem. (n.d.). 1,5-Diphenyl-3-pentanone. (Available at: [Link])

-

Journal of the Chemical Society, Perkin Transactions 1. (1972). Intramolecular electrocyclic reactions. Part II. Reactions of 1,5-di-phenylpenta-1,4-dien-3-one. (Available at: [Link])

-

National Institutes of Health (NIH). (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. (Available at: [Link])

- NPTEL. (n.d.). Two Group C-C Disconnection: 1,5 Difunctionalised compounds, Michael Addition and Robinson Annelation.

- Journal of the Chinese Chemical Society. (2005). Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-dicarboxylic Acid Anhydride. (Available at: [Source provides specific examples of FC reactions])

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. (Available at: [Link])

-

Stenutz. (n.d.). 1,5-di(phenyl)pentan-3-one. (Available at: [Link])

- [General Chemistry Resource]. (n.d.). Grignard reaction with 3-pentanone. (Available at: [Source is a general chemistry help site])

-

Organic Chemistry Portal. (n.d.). 1,5-Diketone synthesis by C-C coupling. (Available at: [Link])

- ScienceMadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction. (Available at: [Source is a forum/archive of lab experiments])

-

National Institutes of Health (NIH). (2013). Friedel-Crafts Acylation with Amides. PMC. (Available at: [Link])

-

MDPI. (2025). (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. Molbank. (Available at: [Link])

-

Scribd. (n.d.). Synthesis of Dibenzalacetone and Purity Test by Melting Point. (Available at: [Link])

-

National Institutes of Health (NIH). (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. Scientific Reports. (Available at: [Link])

-

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). (Available at: [Link])

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. (Available at: [Link])

-

PubChem. (n.d.). 1,5-Diphenylpentan-3-one. (Available at: [Link])

-

ResearchGate. (n.d.). Synthesis of derivatives of 1,5-diphenyl-1,4-pentadiene-3-one. (Available at: [Link])

-

Scribd. (2016). LAB REPORT 7 Aldol Reaction Synthesis 1 5 Diphenyl 1 4 Pentadien 3 One. (Available at: [Link])

-

Wikipedia. (n.d.). Dibenzylideneacetone. (Available at: [Link])

-

NIST WebBook. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-, (Z,Z)-. (Available at: [Link])

-

ResearchGate. (n.d.). Summarized results for the synthesis of Methanone, 4, 5-Diphenyl-3, 5-cyclopentadiene [diiyl]. (Available at: [Link])

-

National Institutes of Health (NIH). (2021). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. PMC. (Available at: [Link])

-

ResearchGate. (2020). Comparative synthesis and cyclization of 1,5-diketone. (Available at: [Link])

-

National Institutes of Health (NIH). (2023). Mechanistic Study of B(C6F5)3-Catalyzed Transfer Hydrogenation of Aldehydes/Ketones. PMC. (Available at: [Link])

-

jOeCHEM. (2020). Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. (Available at: [Link])

-

Journal of the Chemical Society. (1949). The catalytic hydrogenation of diphenyl triketone. Part I. (Available at: [Link])

-

ChemRxiv. (2021). Facile synthesis of Pd@MOF catalyst and its application for High Selective Hydrogenation and Hydrodeoxygenation of Biomass-Derived Compounds. (Available at: [Link])

-

Chemical Science. (2019). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. (Available at: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1,5-di(phenyl)pentan-3-one [stenutz.eu]

- 4. One Part of Chemistry: Synthesis of Dibenzalacetone by Aldol Condensation [1chemistry.blogspot.com]

- 5. Preparation of Dibenzal Acetone: Step-by-Step Guide [vedantu.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. youtube.com [youtube.com]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. lkouniv.ac.in [lkouniv.ac.in]

- 11. 1,5-Diketone synthesis by C-C coupling [organic-chemistry.org]

- 12. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 傅-克酰基化反应 [sigmaaldrich.com]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. sciencemadness.org [sciencemadness.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. benchchem.com [benchchem.com]

1,5-Diphenyl-3-pentanone chemical structure and IUPAC name

An In-depth Technical Guide to 1,5-Diphenyl-3-pentanone: Structure, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 1,5-Diphenyl-3-pentanone (CAS No: 5396-91-8), a symmetrical ketone that serves as a versatile intermediate in organic synthesis. From its fundamental chemical structure and IUPAC nomenclature to detailed, field-tested synthetic protocols and spectroscopic characterization, this document offers a senior-level perspective for researchers, scientists, and professionals in drug development. We delve into the mechanistic causality behind its synthesis, explore its reactivity, and discuss its utility as a precursor for complex molecular architectures, such as spirobiindanes, which are relevant in materials science and catalysis.

Molecular Structure and Nomenclature

1,5-Diphenyl-3-pentanone is a five-carbon aliphatic chain with a central ketone functional group at the third carbon. Phenyl groups terminate both ends of the chain at the first and fifth positions.[1] This symmetrical structure is key to its properties and reactivity.

Caption: Chemical structure of 1,5-Diphenyl-3-pentanone.

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are crucial for the identification and quality control of 1,5-Diphenyl-3-pentanone.

Physicochemical Data

| Property | Value | Source |

| Melting Point | 13.5 - 14 °C | [3][5] |

| Boiling Point | 352 °C at 760 mmHg | [3] |

| Density | 1.038 g/cm³ | [3] |

| InChIKey | JENANTGGBLOTIB-UHFFFAOYSA-N | [1][2] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule. The expected data below serves as a benchmark for experimental validation.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges [1]

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 205 - 220 |

| Aromatic C (quaternary) | 125 - 150 |

| Aromatic C-H | 125 - 150 |

| -CH₂- (adjacent to C=O) | 40 - 50 |

| -CH₂- (adjacent to phenyl) | 30 - 40 |

Table 2: Expected Infrared (IR) Absorption Bands [1]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1710 - 1720 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Table 3: Key Mass Spectrometry (MS) Fragmentation Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₈O | [1][2] |

| Exact Mass | 238.135765 g/mol | [1][3] |

| Major Fragment Ion (m/z) | 105 ([C₆H₅CO]⁺) | [1][2] |

| Major Fragment Ion (m/z) | 133 ([C₆H₅CH₂CH₂]⁺) | [1][2] |

Synthesis and Mechanistic Insights

The most prevalent and reliable synthesis of 1,5-Diphenyl-3-pentanone is a two-step process. It begins with the base-catalyzed aldol condensation to form an unsaturated precursor, followed by catalytic hydrogenation. This approach provides high yields and is scalable.

Caption: Two-step synthesis workflow for 1,5-Diphenyl-3-pentanone.

Experimental Protocol: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one (Precursor)

This procedure is a classic Claisen-Schmidt condensation.[6][7][8][9] The use of a strong base like NaOH facilitates the deprotonation of acetone's α-carbon, forming a reactive enolate. This enolate then attacks the electrophilic carbonyl of benzaldehyde. The resulting β-hydroxy ketone readily dehydrates to form a stable conjugated system, and the reaction repeats on the other side of the acetone molecule.[6] The insolubility of the final product in the aqueous ethanol medium drives the reaction to completion.[6]

-

Reaction Setup : In a 250 mL conical flask, combine 10 mL of freshly distilled benzaldehyde and 20 mL of acetone.[8]

-

Base Addition : Place the flask in a cold water bath to manage the exothermic reaction. While stirring constantly, add 2.5 mL of 10% sodium hydroxide solution dropwise. Maintain the reaction temperature below 30°C.[8]

-

Reaction : After the complete addition of NaOH, continue to stir the mixture vigorously for approximately 2 hours. A yellow precipitate of dibenzylideneacetone will form.[8]

-

Isolation : Filter the crude product using vacuum filtration and wash the crystals thoroughly with cold water to remove residual NaOH.

-

Purification : For a highly pure product, recrystallize the crude solid from hot ethyl acetate or ethanol.[6] Air dry the pale-yellow crystals to a constant weight.

Experimental Protocol: Synthesis of 1,5-Diphenyl-3-pentanone

The conversion of the unsaturated precursor to the target molecule is achieved via catalytic hydrogenation. The primary challenge is the chemoselective reduction of the two C=C double bonds without affecting the C=O carbonyl group. Palladium on carbon (Pd/C) is an effective and commonly used catalyst for this transformation.[1]

-

Catalyst and Reactant : In a hydrogenation flask or a suitable pressure vessel, add the synthesized 1,5-diphenylpenta-1,4-dien-3-one. Add a catalytic amount of 10% Palladium on Carbon (Pd/C), typically 1-5 mol%.

-

Solvent : Add a suitable solvent such as ethyl acetate or ethanol to dissolve the starting material.

-

Hydrogenation : Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitoring : Monitor the reaction progress by observing hydrogen uptake or by using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the crude 1,5-Diphenyl-3-pentanone. Further purification can be achieved via column chromatography or distillation if necessary.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1,5-Diphenyl-3-pentanone lies in the reactivity of its central ketone group.[1]

-

Nucleophilic Addition : The electrophilic carbonyl carbon is a prime target for nucleophiles. Reactions with Grignard reagents (e.g., phenylmagnesium bromide) or organolithium compounds can be used to introduce new carbon-carbon bonds, leading to tertiary alcohols.[1]

-

Reduction : The ketone can be reduced to a secondary alcohol (1,5-diphenyl-3-pentanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Acid-Catalyzed Bis-Cyclization : A notable transformation is its acid-catalyzed bis-cyclization to form spirobiindanes. This reaction involves the intramolecular attack of the phenyl rings onto the carbonyl carbon (or a derivative), creating a rigid spirocyclic structure. These spiro compounds are of significant interest as chiral ligands in asymmetric synthesis and as building blocks in materials science.[1]

Applications in Research and Drug Development

While not a therapeutic agent itself, 1,5-Diphenyl-3-pentanone is a valuable scaffold and intermediate in the synthesis of more complex molecules. For drug development professionals, its utility lies in its role as a robust starting material.

-

Precursor for Bioactive Amines : It serves as a starting material for preparing various arylalkylamines and N-(1,5-diphenylpentan-3-yl)piperidines through reductive amination.[1] These classes of compounds are common motifs in pharmacologically active molecules.

-

Scaffold for Novel Compounds : The symmetrical C₁₇ backbone can be functionalized in numerous ways, allowing for the creation of libraries of related compounds for high-throughput screening in drug discovery campaigns.[10] The ability to form rigid structures like spirobiindanes allows for the exploration of unique three-dimensional chemical spaces, which is critical for developing selective and potent drug candidates.[1]

Conclusion

1,5-Diphenyl-3-pentanone is a foundational chemical intermediate with a well-defined structure, predictable spectroscopic properties, and reliable synthetic routes. Its true value for researchers and drug developers is unlocked through its versatile reactivity, particularly at the ketone functional group. The ability to leverage this compound as a precursor for complex amines and unique spirocyclic systems makes it a significant tool in the broader fields of organic synthesis, materials science, and the ongoing search for novel therapeutic agents.

References

- Benchchem. Application Notes and Protocols: Synthesis of Dibenzylideneacetone.

- Benchchem. 1,5-Diphenyl-3-pentanone | 5396-91-8.

- Scribd. Synthesis of Dibenzylideneacetone | PDF | Ester | Ketone.

- YouTube. synthesis of dibenzylideneacetone (dba)

- BYJU'S.

- Wikipedia. Dibenzylideneacetone.

- Stenutz. 1,5-di(phenyl)pentan-3-one.

- PubChem. 1,5-Diphenylpentan-3-one | C17H18O | CID 21496.

- LookChem. 1,5-Diphenyl-3-pentanone.

- SpectraBase. 3-Pentanone, 1,5-diphenyl-.

- ChemSynthesis. 1,5-diphenyl-3-pentanone - 5396-91-8, C17H18O, density, melting point, boiling point, structural formula, synthesis.

- MDPI. Plant-Derived Natural Products: A Source for Drug Discovery and Development.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,5-Diphenylpentan-3-one | C17H18O | CID 21496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,5-di(phenyl)pentan-3-one [stenutz.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

A Spectroscopic Guide to 1,5-Diphenyl-3-pentanone: Structural Elucidation via NMR, IR, and MS

Introduction

1,5-Diphenyl-3-pentanone (CAS No. 5396-91-8) is a symmetrical ketone featuring a five-carbon backbone flanked by two phenyl groups.[1] With a molecular formula of C₁₇H₁₈O and a molecular weight of approximately 238.33 g/mol , this compound serves as a versatile intermediate in organic synthesis.[1][2] Its utility in the preparation of more complex molecules, such as arylalkylamines, necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the characteristic spectroscopic data of 1,5-diphenyl-3-pentanone, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

The symmetrical nature of 1,5-diphenyl-3-pentanone is the cornerstone of its spectroscopic interpretation. The molecule possesses a plane of symmetry through the central carbonyl group, which simplifies its NMR spectra by rendering the two halves of the molecule chemically equivalent. This equivalence means that corresponding protons and carbon atoms on either side of the carbonyl group will have identical chemical shifts, reducing the total number of unique signals observed.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,5-diphenyl-3-pentanone, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Mapping the Proton Environments

Theoretical Principles & Expected Spectrum Due to the molecule's symmetry, we anticipate three distinct proton environments:

-

Aromatic Protons (Ar-H): The ten protons on the two phenyl rings. These are expected to appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm).

-

Methylene Protons Alpha to Carbonyl (C H₂-C=O): The four protons on the carbons directly adjacent to the carbonyl group (C2 and C4). These protons are expected to be deshielded by the electron-withdrawing carbonyl group and will be split into a triplet by the adjacent methylene group.

-

Methylene Protons Alpha to Phenyl (C H₂-Ph): The four protons on the carbons directly adjacent to the phenyl rings (C1 and C5). These protons will also be split into a triplet by the neighboring methylene group.

Experimental Data Summary

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| Aromatic Protons (Ar-H) | 7.07 – 7.33 | Multiplet | 10H |

| Methylene Protons (-CH₂-CO-CH₂-) | 2.61 – 2.95 | Multiplet | 8H |

*Note: Literature data often combines the two distinct methylene signals into a single multiplet range.[3] Theoretically, these would present as two distinct triplets.

Interpretation and Causality The observed chemical shifts align perfectly with theoretical predictions. The aromatic protons resonate downfield (δ 7.07–7.33) due to the deshielding effect of the ring current. The methylene protons appear further upfield, with the protons alpha to the carbonyl group typically being slightly more deshielded than those adjacent to the phenyl ring. The integration values (10H for aromatic, 8H for methylene) confirm the proton count in these unique environments.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Principles & Expected Spectrum The symmetry of 1,5-diphenyl-3-pentanone simplifies its proton-decoupled ¹³C NMR spectrum. Instead of 17 unique carbon signals, we expect only seven:

-

Carbonyl Carbon (C=O): One signal, highly deshielded, typically appearing above 200 ppm.

-

Methylene Carbons (-CH₂-): Two distinct signals for the carbons at the C1/C5 and C2/C4 positions.

-

Aromatic Carbons (Ar-C): Four signals representing the ipso (substituted), ortho, meta, and para carbons of the equivalent phenyl rings.

Predicted Experimental Data

| Signal Assignment | Predicted Chemical Shift (δ) (ppm) | Rationale |

| C=O (C3) | 205 - 220 | Characteristic range for a ketone carbonyl carbon.[4][5] |

| -CH₂- (adjacent to C=O) | 40 - 50 | Deshielded by the adjacent carbonyl group. |

| -CH₂- (adjacent to phenyl) | 30 - 40 | Typical range for a benzylic-type carbon. |

| Aromatic C (quaternary) | 125 - 150 | The ipso-carbon, where the alkyl chain attaches. |

| Aromatic C-H | 125 - 150 | Ortho, meta, and para carbons. |

Interpretation and Causality The most downfield signal is unambiguously assigned to the carbonyl carbon (C3), whose chemical shift is highly characteristic of ketones. The aliphatic carbons (C1/C5 and C2/C4) are found in the 30-50 ppm range, clearly distinguished from the aromatic carbons which resonate between 125-150 ppm.[4] The presence of exactly seven signals provides powerful evidence for the molecule's symmetrical structure.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1,5-diphenyl-3-pentanone.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its well-defined residual solvent peaks for referencing.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving the multiplets in the aromatic region.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use an acquisition time of ~3-4 seconds and a relaxation delay of 1-2 seconds.

-

Collect 8-16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., zgpg30) to produce singlets for each unique carbon, simplifying interpretation.

-

Set a spectral width of ~240 ppm.[6]

-

Use a longer relaxation delay (5-10 seconds) if quantitative analysis of quaternary carbons is needed, though this is not typically required for routine identification.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual CHCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.

Section 2: Infrared (IR) Spectroscopy

Theoretical Principles & Expected Absorptions IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies. For 1,5-diphenyl-3-pentanone, the most telling absorption is the carbonyl (C=O) stretch. Other expected absorptions include C-H stretches for both aromatic (sp²) and aliphatic (sp³) hydrogens, and C=C stretches from the phenyl rings.

Experimental Data Summary

| Vibrational Mode | Observed Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1714 | Strong, Sharp |

| sp² C-H Stretch (Aromatic) | > 3000 | Medium |

| sp³ C-H Stretch (Aliphatic) | < 3000 | Medium |

| C=C Stretch (Aromatic Ring) | ~1600, ~1495, ~1450 | Medium to Weak |

Interpretation and Causality The most diagnostic peak is the intense, sharp absorption at approximately 1714 cm⁻¹, which is highly characteristic of an aliphatic ketone.[3] The presence of this peak is primary evidence for the ketone functional group. Absorptions above 3000 cm⁻¹ confirm the aromatic C-H bonds, while those just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the pentanone backbone.

Experimental Protocol: FT-IR Data Acquisition

Objective: To obtain a transmission or attenuated total reflectance (ATR) FT-IR spectrum to identify the key functional groups.

Methodology (ATR):

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 32-64 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Processing: The resulting interferogram is automatically converted to a spectrum (transmittance vs. wavenumber) by Fourier transformation.

Section 3: Mass Spectrometry (MS)

Theoretical Principles & Expected Fragmentation Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides the molecular weight and crucial structural information. For ketones, a primary fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group.

Experimental Data Summary

| m/z Value | Proposed Fragment Ion | Formula | Significance |

| 238 | [M]⁺˙ | [C₁₇H₁₈O]⁺˙ | Molecular Ion |

| 133 | [C₆H₅CH₂CH₂]⁺ | [C₈H₉]⁺ | α-cleavage, loss of a benzoyl radical |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | α-cleavage, loss of a phenylethyl radical |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, rearrangement of benzyl fragment |

Interpretation and Fragmentation Pathway The mass spectrum is expected to show a molecular ion peak at m/z 238, confirming the molecular weight. The key fragmentation is α-cleavage on either side of the carbonyl group. This process is highly favorable as it leads to the formation of stable acylium or carbocations.

-

Formation of m/z 105: Cleavage of the C2-C3 bond results in the loss of a phenylethyl radical (•CH₂CH₂C₆H₅) and the formation of the stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

-

Formation of m/z 91: Cleavage of the C1-C2 bond can lead to a fragment containing the benzyl group. This can rearrange to form the highly stable, aromatic tropylium ion ([C₇H₇]⁺) at m/z 91.

Visualization: Fragmentation Workflow

Caption: Key EI-MS fragmentation pathways of 1,5-diphenyl-3-pentanone.

Experimental Protocol: GC-MS Data Acquisition

Objective: To obtain the mass spectrum of 1,5-diphenyl-3-pentanone and confirm its molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation:

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the sample solution into the GC inlet at a temperature of ~250°C.

-

Temperature Program: Start at a low oven temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C. This ensures separation from any impurities before the compound enters the mass spectrometer.

-

-

MS Detection:

-

Ionization: Use a standard EI energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library spectra.

-

Mass Range: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound. Identify the molecular ion peak and compare the major fragment ions to the expected values.

Conclusion

The structural identity of 1,5-diphenyl-3-pentanone is unequivocally confirmed through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and confirm the molecule's inherent symmetry. IR spectroscopy provides definitive evidence of the ketone functional group via its characteristic strong C=O absorption at ~1714 cm⁻¹. Finally, mass spectrometry confirms the molecular weight of 238 amu and reveals a predictable fragmentation pattern dominated by α-cleavage, yielding characteristic fragments at m/z 105 and 91. Together, these techniques provide a robust and self-validating analytical package for the comprehensive characterization of this important synthetic intermediate.

References

-

1,5-Diphenylpentan-3-one | C17H18O | CID 21496 . PubChem. [Link]

-

13C NMR Spectroscopy Basics . University of Calgary. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

3-Pentanone, 1,5-diphenyl- . SpectraBase. [Link]

-

Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

-

1,5-diphenyl-3-pentanone . ChemSynthesis. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,5-Diphenyl-3-pentanone|lookchem [lookchem.com]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 1,5-Diphenylpentan-3-one | C17H18O | CID 21496 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Diphenyl-3-pentanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenyl-3-pentanone, also known as dibenzylacetone, is a symmetrical ketone featuring a five-carbon backbone with phenyl groups at the terminal positions and a central ketone functionality.[1] This seemingly simple molecule serves as a versatile and valuable intermediate in organic synthesis, offering a reactive carbonyl group and a flexible carbon skeleton that can be manipulated to construct more complex molecular architectures. Its significance extends from fundamental organic chemistry to the synthesis of potential therapeutic agents, making a thorough understanding of its physical and chemical properties essential for researchers in these fields. This guide provides a comprehensive overview of 1,5-diphenyl-3-pentanone, detailing its properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 1,5-diphenyl-3-pentanone is fundamental to its effective use in a laboratory setting. These properties dictate its behavior in various solvents and reaction conditions, as well as the appropriate analytical techniques for its characterization.

Physical Properties

1,5-Diphenyl-3-pentanone is a colorless oil at room temperature, with a relatively low melting point.[2][3] Its high boiling point is indicative of its molecular weight and intermolecular forces. While it is largely insoluble in water, it exhibits good solubility in a range of common organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O | [3][4] |

| Molecular Weight | 238.33 g/mol | [3] |

| CAS Number | 5396-91-8 | [1][4] |

| Appearance | Colorless oil | [2] |

| Melting Point | 14 °C | [3] |

| Boiling Point | ~352 °C at 760 mmHg | [5] |

| Density | ~1.038 g/cm³ | [5] |

| Refractive Index | ~1.559 | [5] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water. | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1,5-diphenyl-3-pentanone. The following data are characteristic of its molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 1,5-diphenyl-3-pentanone is characterized by the presence of signals corresponding to the aromatic protons of the two phenyl groups and the aliphatic protons of the pentanone backbone.

-

¹H NMR (CDCl₃): δ 7.1-7.3 (m, 10H, Ar-H), 2.89 (t, J=7 Hz, 4H, -CH₂-C=O), 2.71 (t, J=7 Hz, 4H, Ar-CH₂-).[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer than 17 signals are expected.

-

Carbonyl Carbon (C=O): Typically observed in the downfield region of the spectrum, around 205-220 ppm.

-

Aromatic Carbons: Resonate in the region of approximately 125-150 ppm.

-

Aliphatic Carbons: The methylene carbons adjacent to the carbonyl group and the phenyl groups appear in the upfield region of the spectrum.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 1,5-diphenyl-3-pentanone results in characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 238.

-

Major Fragment Ions (GC-MS): Key fragment ions are observed at m/z values of 133, 105, and 91.[7] The fragment at m/z 105 likely corresponds to the benzoyl cation [C₆H₅CO]⁺, while the peak at m/z 91 is characteristic of the tropylium cation [C₇H₇]⁺, a common fragment from compounds containing a benzyl group.

Infrared (IR) Spectroscopy: The IR spectrum of 1,5-diphenyl-3-pentanone is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group.

-

C=O Stretch: A strong absorption is typically observed in the range of 1710-1720 cm⁻¹.

Synthesis and Purification

The most common and efficient method for the synthesis of 1,5-diphenyl-3-pentanone is the catalytic hydrogenation of its unsaturated precursor, 1,5-diphenyl-1,4-pentadien-3-one (dibenzylideneacetone).[1] This reaction involves the reduction of the two carbon-carbon double bonds in the presence of a suitable catalyst, typically palladium on carbon (Pd/C).

Figure 1: Synthesis of 1,5-Diphenyl-3-pentanone.

Experimental Protocol: Synthesis and Purification

The following protocol is adapted from a literature procedure for the synthesis of 1,5-diphenyl-3-pentanone.[2]

Materials:

-

1,5-Diphenyl-1,4-pentadien-3-one (dibenzylideneacetone)

-

10% Palladium on carbon (Pd/C)

-

Methyl cellosolve

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware for hydrogenation and chromatography

Procedure:

-

In a suitable hydrogenation vessel, dissolve 1.00 g (4.27 mmol) of dibenzylideneacetone in 150 mL of methyl cellosolve.

-

Carefully add 0.15 g of 10% palladium on carbon to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel to 4 atm with hydrogen and shake for 2 hours at room temperature.

-

After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate in vacuo to remove the solvent.

-

The crude product is then purified by flash chromatography on silica gel using a gradient of 10-20% ethyl acetate in hexane.

-

1,5-Diphenyl-3-pentanone is obtained as a colorless oil (yield: 0.60 g, 59%). The product can be identified by its Rf value of 0.43 in 20% ethyl acetate in hexane.[2]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of 1,5-diphenyl-3-pentanone is primarily dictated by the presence of the ketone functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, making it a valuable handle for a variety of chemical transformations.

Figure 2: Key Chemical Reactions of 1,5-Diphenyl-3-pentanone.

Nucleophilic Addition Reactions

The carbonyl group readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, such as Grignard reagents and organolithium compounds. These reactions lead to the formation of tertiary alcohols, thereby increasing the molecular complexity and introducing a new stereocenter.

Reductive Amination

1,5-Diphenyl-3-pentanone can be converted to various amines through reductive amination. This reaction typically involves the formation of an imine or enamine intermediate, followed by reduction. This pathway is particularly relevant in medicinal chemistry for the synthesis of bioactive amine-containing compounds. For instance, it serves as a starting material for the synthesis of N-(1,5-diphenylpentan-3-yl)piperidines.[1]

Acid-Catalyzed Cyclization

Under acidic conditions, 1,5-diphenyl-3-pentanone can undergo an intramolecular bis-cyclization reaction to form spirobiindanes.[1] This transformation is driven by the electrophilic activation of the carbonyl group by the acid, followed by intramolecular electrophilic aromatic substitution by the two phenyl rings. Spirobiindanes are a class of compounds with applications in materials science and as chiral ligands in asymmetric catalysis.

Applications in Drug Discovery and Development

The structural motif of 1,5-diphenyl-3-pentanone is found in various compounds with interesting biological activities. Its derivatives have been investigated for their potential as analgesic, anti-inflammatory, and anticancer agents. The ability to functionalize the ketone group and the aliphatic backbone allows for the generation of diverse libraries of compounds for biological screening.

While direct applications of 1,5-diphenyl-3-pentanone as a drug are not documented, its role as a key synthetic intermediate is significant. For example, the core structure is related to that of some non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules. The synthesis of various heterocyclic compounds, which are prevalent in many drug scaffolds, can also be achieved starting from 1,5-diphenyl-3-pentanone and its derivatives.

Safety Information

1,5-Diphenyl-3-pentanone is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,5-Diphenyl-3-pentanone is a versatile and synthetically useful building block with a rich chemistry centered around its ketone functionality. Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it an attractive starting material for the construction of more complex molecules. For researchers in organic synthesis and drug development, a comprehensive understanding of this compound's reactivity and handling is crucial for its effective application in the laboratory. The information presented in this guide provides a solid foundation for the safe and efficient use of 1,5-diphenyl-3-pentanone in the pursuit of novel chemical entities with potential therapeutic applications.

References

- Naik, N., & Kumar, H. V. (2011). 1,5-diphenylpenta-1,4 dien-3-ones: A novel class of free radical scavengers.

-

Stenutz. (n.d.). 1,5-di(phenyl)pentan-3-one. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Diphenylpentan-3-one. Retrieved from [Link]

-

ChemSynthesis. (2025). 1,5-diphenyl-3-pentanone. Retrieved from [Link]

-

LookChem. (n.d.). 1,5-Diphenyl-3-pentanone. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,5-di(phenyl)pentan-3-one [stenutz.eu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. lookchem.com [lookchem.com]

- 6. 3-Hydroxy-1,5-diphenyl-1-pentanone | 60669-64-9 [amp.chemicalbook.com]

- 7. 1,5-Diphenylpentan-3-one | C17H18O | CID 21496 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,5-Diphenyl-3-pentanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,5-diphenyl-3-pentanone, a versatile ketone that serves as a valuable intermediate in organic synthesis. The document delves into the historical context of its discovery and explores in detail the primary and alternative synthetic routes for its preparation. A thorough analysis of its spectroscopic properties is presented to aid in its characterization. Furthermore, this guide highlights the significant applications of 1,5-diphenyl-3-pentanone, with a particular focus on its role as a precursor in the synthesis of pharmacologically active compounds and heterocyclic systems, making it a molecule of considerable interest to researchers in medicinal chemistry and drug development.

Introduction

1,5-Diphenyl-3-pentanone, also known as dibenzylacetone, is a symmetrical ketone featuring a five-carbon backbone with phenyl groups at the 1 and 5 positions.[1] Its structure, characterized by a central ketone functional group flanked by two phenethyl moieties, imparts a unique reactivity profile that has been exploited in a variety of organic transformations. The carbonyl group serves as a key site for nucleophilic attack, while the adjacent methylene groups offer opportunities for enolate formation and subsequent functionalization.[1] This guide aims to provide a detailed exploration of the synthesis, properties, and applications of this important molecule.

Historical Perspective and Discovery

The history of 1,5-diphenyl-3-pentanone is intrinsically linked to the development of condensation reactions in organic chemistry. Its unsaturated precursor, 1,5-diphenylpenta-1,4-dien-3-one, commonly known as dibenzalacetone, was first synthesized in the late 19th century through the base-catalyzed condensation of benzaldehyde and acetone. This reaction, a classic example of the Claisen-Schmidt condensation, laid the groundwork for the synthesis of a wide range of α,β-unsaturated ketones. The subsequent reduction of dibenzalacetone to the saturated 1,5-diphenyl-3-pentanone provided a stable and versatile building block for further chemical exploration.

Synthesis of 1,5-Diphenyl-3-pentanone

The most prevalent and well-established method for the synthesis of 1,5-diphenyl-3-pentanone involves a two-step process: the Claisen-Schmidt condensation to form 1,5-diphenylpenta-1,4-dien-3-one, followed by the catalytic hydrogenation of the double bonds.

Primary Synthetic Route: Claisen-Schmidt Condensation and Catalytic Hydrogenation

This two-step sequence is highly efficient and scalable, making it the preferred method for laboratory and potential industrial-scale production.

Step 1: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one (Dibenzalacetone)

The Claisen-Schmidt condensation involves the reaction of two equivalents of benzaldehyde with one equivalent of acetone in the presence of a base, typically sodium hydroxide.[2]

-

Experimental Protocol:

-

In a flask, combine 10 mL of benzaldehyde and 20 mL of acetone.

-

Cool the mixture in an ice bath to maintain a temperature below 30°C.

-

Slowly add 2.5 mL of a 10% aqueous sodium hydroxide solution with constant stirring.

-

Continue stirring the reaction mixture for 2 hours.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ether.

-

Cool the extract to precipitate the dibenzalacetone crystals.

-

Filter, wash with cold water, and dry the crystals. Further purification can be achieved by recrystallization from ethanol.

-

-

Causality of Experimental Choices:

-

The use of an excess of acetone is avoided to prevent self-condensation of acetone.

-

Maintaining a low temperature during the addition of the base minimizes side reactions.

-

Slow addition of NaOH prevents a rapid, exothermic reaction.

-

Step 2: Catalytic Hydrogenation of 1,5-Diphenylpenta-1,4-dien-3-one

The selective reduction of the carbon-carbon double bonds in dibenzalacetone, without affecting the carbonyl group, is achieved through catalytic hydrogenation.

-

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 1.00 g (4.27 mmol) of dibenzalacetone in 150 mL of methyl cellosolve.

-

Add 0.15 g of 10% palladium on carbon (Pd/C) catalyst.

-

Pressurize the vessel with hydrogen gas to 4 atm.

-

Shake the mixture for 2 hours at room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography using a mixture of ethyl acetate and hexane (10-20% ethyl acetate) to yield 1,5-diphenyl-3-pentanone as a colorless oil.

-

-

Causality of Experimental Choices:

-

Palladium on carbon is a highly effective and selective catalyst for the hydrogenation of carbon-carbon double bonds in the presence of a ketone.

-

The reaction is carried out under pressure to ensure a sufficient supply of hydrogen for the reduction.

-

Alternative Synthetic Routes

While the hydrogenation of dibenzalacetone is the most common method, other synthetic strategies can be employed to access 1,5-diphenyl-3-pentanone and its derivatives.

3.2.1. Friedel-Crafts Acylation

The Friedel-Crafts acylation offers a direct approach to construct the 1,5-diphenyl-3-pentanone framework. This involves the reaction of a suitable acyl chloride or anhydride with an aromatic substrate in the presence of a Lewis acid catalyst. For instance, the reaction of 3-phenylpropanoyl chloride with benzene in the presence of aluminum chloride would theoretically yield 1,5-diphenyl-3-pentanone, although regioselectivity and potential side reactions need to be carefully managed.